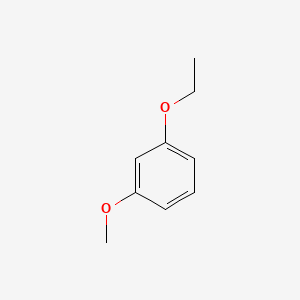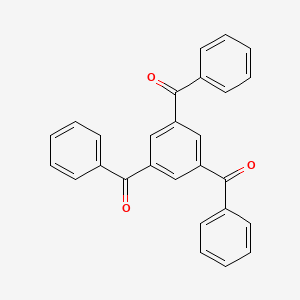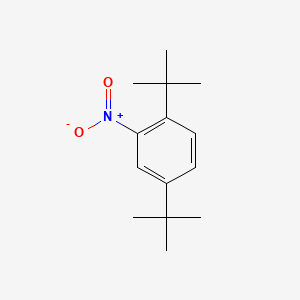
2,5-di-tert-Butylnitrobenzene
説明
Comprehensive Analysis of 2,5-di-tert-Butylnitrobenzene
2,5-di-tert-Butylnitrobenzene is a compound with significant research interest due to its unique properties and potential applications. The synthesis and characterization of this compound have been explored in various studies, shedding light on its molecular structure, chemical reactions, and physical and chemical properties .
Synthesis Analysis
The synthesis of 2,5-di-tert-Butylnitrobenzene involves various methods such as lithiation, reaction with specific compounds, and subsequent oxidation, resulting in the formation of the compound .
Molecular Structure Analysis
The molecular structure of 2,5-di-tert-Butylnitrobenzene has been characterized, revealing its unique arrangement and properties. X-ray analysis and spectroscopic techniques have provided insights into the structural conformation and electronic properties of the compound .
Chemical Reactions Analysis
The compound undergoes specific chemical reactions, including nitration and deoxygenation, leading to the formation of various derivatives and products. The reaction pathways and products have been studied, providing valuable information on the reactivity of 2,5-di-tert-Butylnitrobenzene .
Physical and Chemical Properties Analysis
Studies have focused on the physical and chemical properties of 2,5-di-tert-Butylnitrobenzene, including its dielectric behavior, optical properties, and electrical conductivity. The compound exhibits unique characteristics such as low dielectric constant, high organosolubility, and specific optical behavior, making it a subject of interest for various applications .
Relevant Case Studies
Several case studies have been conducted to understand the behavior and applications of 2,5-di-tert-Butylnitrobenzene in different contexts, providing valuable insights into its potential uses and implications in various fields .
Citations:
- Synthesis and Characterization of a Dimagnesiated Aromatic Compound: Oligomeric Derivatives of 1,4-Bis(chloromagnesio)-2,5-di-tert-butylbenzene
- Antiferromagnetic Exchange Interaction among the Three Spins Placed in an Isosceles Triangular Configuration in 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide)
- Degradation pathway of 2,5-di-tert-butyl-1,4-dimethoxybenzene at high potential
- Low Dielectric Constant and High Organosolubility of Novel Polyimide Derived from Unsymmetric 1,4-Bis(4-aminophenoxy)-2,6-di-tert-butylbenzene
- Sterically hindered aromatic compounds. VII. Deoxygenation of 2,5-di-tert-butyl- and 2,4,6-tri-tert-butylnitrosobenzene
- Synthesis, Crystal Growth, Spectroscopic and Electrical Properties of 5-tert-Butyl-1,2,3-trinitrobenzene
- Synthesis and Characterization of 2,5-Di-tert-butyl-1,4-di-(p-benzoic acid oxyl) benzene
- Chemistry of 1,2-di-tert.Butylbenzene and derivatives i. nitration of 1,2-di-tert.butylbenzene
- Structure of 2,4,6‐Tri‐tert‐butyl‐1,3,5‐triphosphabenzene and of 2,4‐Di‐tert‐butyl‐1,3‐diphosphabenzene: X‐ray Analysis, Photoelectron Spectra and Molecular Orbital Calculations
- Sterically hindered aromatic compounds. VIII. Comparative photochemistry of 2,4,6-tri-tert-butyl- and 2,5-tert-butylnitrosobenzenes
科学的研究の応用
Electrochemical Applications in Lithium-Ion Batteries
2,5-Di-tert-butyl-1,4-dimethoxybenzene, a derivative of 2,5-di-tert-butylnitrobenzene, has been shown to act as an electrochemical shuttle for overcharge and overdischarge protection in lithium-ion batteries. This compound demonstrates reversible oxidation and reduction, making it suitable for battery applications, particularly in preventing the battery from exceeding its voltage threshold (Moshurchak, Buhrmester, & Dahn, 2005).
Degradation Pathway Analysis
Further research into 2,5-di-tert-butyl-1,4-dimethoxybenzene has provided insights into its degradation pathway. When subjected to potentials higher than 4.2 V versus Li+/Li, this molecule undergoes irreversible decomposition, which is crucial for understanding its stability and functionality in high-voltage environments (Chen & Amine, 2007).
Photoreactivity Studies
A study on sterically hindered aromatic compounds, including 2,5-tert-butylnitrosobenzene, revealed the compound's photoreactivity under ultraviolet irradiation. This research contributes to the understanding of the chemical behavior of 2,5-di-tert-butylnitrobenzene derivatives under light exposure, which is significant in applications like photochemistry and materials science (Barclay et al., 1978).
Thermochemistry of Substituted Benzenes
The study of substituted benzenes, including 2,5-di-tert-butyl-1,4-dimethoxybenzene and related compounds, has provided valuable data on the thermochemistry of these molecules. These findings are crucial for predicting the behavior of these compounds under varying temperature conditions, which is essential for their application in various industrial and research settings (Verevkin & Heintz, 2000).
Safety And Hazards
特性
IUPAC Name |
1,4-ditert-butyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-13(2,3)10-7-8-11(14(4,5)6)12(9-10)15(16)17/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBUSXRSPLOXCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188202 | |
| Record name | 2,5-Di-t-butylnitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-di-tert-Butylnitrobenzene | |
CAS RN |
3463-35-2 | |
| Record name | 2,5-Di-t-butylnitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003463352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Di-t-butylnitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Di-tert-butylnitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



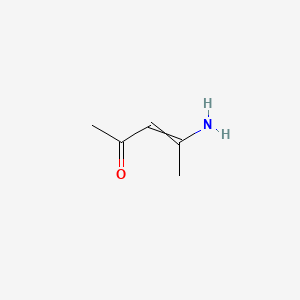
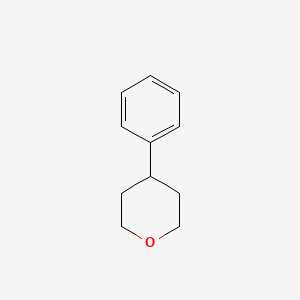
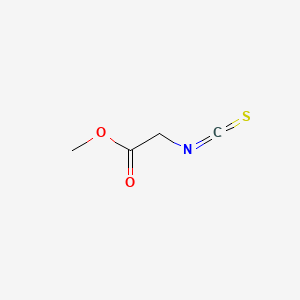


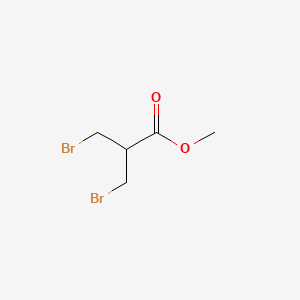
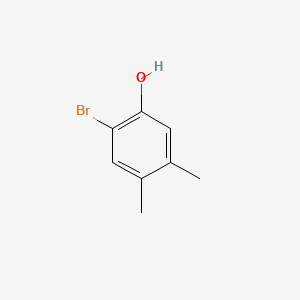
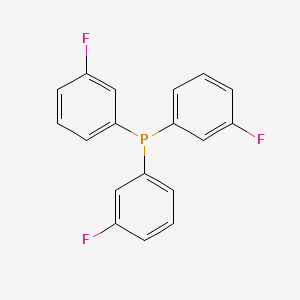
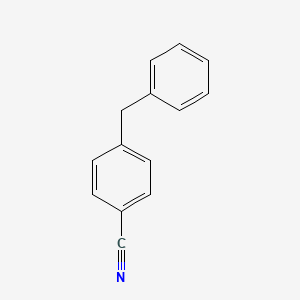

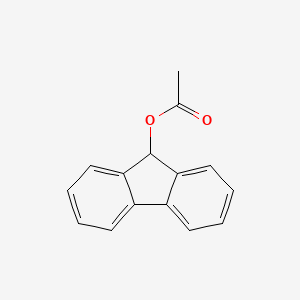
![[3-(Trifluoromethyl)phenyl]methanethiol](/img/structure/B1295282.png)
